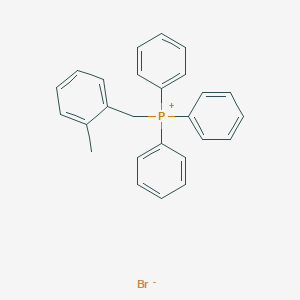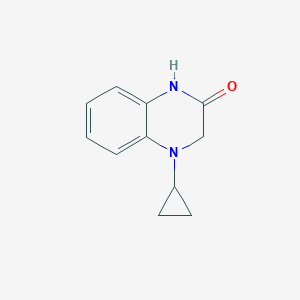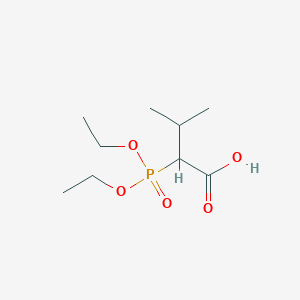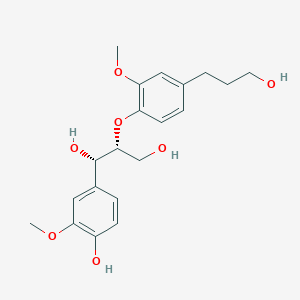
XCZ76LMD8D
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related phenylpropane diol compounds involves multi-step chemical reactions, including reductive decomposition and etherification processes. For example, the reductive decomposition of a closely related compound with metallic sodium in liquid ammonia leads to the formation of several phenolic and propane derivatives, indicating the complexity and versatility of synthetic routes for such molecules (Reznikov & Novitskii, 2004). Another synthesis route involves a five-step reaction starting from 4-methoxyphenol and 1,3-dibromopropane, achieving an overall yield of 21.2% (Jiang Yan, 2009).
Molecular Structure Analysis
The molecular structure and spectroscopic data of related compounds have been extensively studied using techniques such as DFT (B3LYP) with 6-31G(d,p) and LanL2DZ basis set calculations. These studies provide valuable insights into the geometry, vibrational spectra, and molecular parameters like bond length and angle, enabling a deeper understanding of the compound's chemical behavior (A. Viji et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving phenylpropane diols demonstrate their reactivity and potential for diverse applications. For instance, the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes produces butane-1,4-diol and 2-methylpropan-1-ol, among other products. This highlights the compound's capacity for undergoing complex transformations (Michael C. Simpson et al., 1996).
Physical Properties Analysis
The physical properties of phenylpropane diols, such as melting points, solubility, and crystalline structure, are crucial for their application in material science and chemistry. Studies on related compounds, such as the analysis of adducts of 1,1,1-tris(4-hydroxyphenyl)ethane with diamines, reveal complex three-dimensional hydrogen-bonded frameworks, underscoring the importance of physical characteristics in the design of functional materials (C. M. Zakaria et al., 2002).
Chemical Properties Analysis
The chemical properties of phenylpropane diols, including reactivity towards various chemical agents and stability under different conditions, are fundamental for their utilization in synthesis and industry. The reaction of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (Lawesson's Reagent) with dihydric alcohols is an example of how these compounds can be used to generate new chemical entities with specific functions (R. Shabana et al., 1993).
Applications De Recherche Scientifique
Systèmes d'administration de médicaments
XCZ76LMD8D : pourrait être utilisé dans le développement de nouveaux systèmes d'administration de médicaments. Par exemple, sa complexité structurale permet une conjugaison potentielle avec d'autres agents pharmaceutiques afin d'améliorer leur administration à des tissus ou organes spécifiques. Cela pourrait être particulièrement bénéfique pour cibler les médicaments vers les poumons, où les propriétés du composé pourraient faciliter l'absorption et la biodisponibilité .
Clonage moléculaire
En biologie moléculaire, This compound pourrait servir de lieur ou d'échafaudage dans les procédures de clonage moléculaire. Ses multiples groupes hydroxyle et méthoxy pourraient être fonctionnalisés pour attacher des acides nucléiques ou d'autres molécules, aidant à la construction d'ADN recombinant à diverses fins de recherche .
Bioraffinerie
Les similitudes structurales de This compound avec certaines molécules clés impliquées dans le métabolisme de l'alginate suggèrent qu'il pourrait jouer un rôle dans les procédés de bioraffinerie. Il pourrait être impliqué dans la dégradation ou la modification de l'alginate, un biopolymère dérivé des macroalgues brunes, qui est une ressource prometteuse pour la production durable de biocarburants et de produits biochimiques .
Propriétés
IUPAC Name |
(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h5-8,10-11,19-24H,3-4,9,12H2,1-2H3/t19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIKJXXBCAHHMC-UXHICEINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCCO)O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135820-77-8 | |
| Record name | Erythro-1-(4-hydroxy-3-methoxyphenyl)-2-(4-(3-hydroxypropyl)-2-methoxy-phenoxy)-1,3-propanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135820778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERYTHRO-1-(4-HYDROXY-3-METHOXYPHENYL)-2-(4-(3-HYDROXYPROPYL)-2-METHOXY-PHENOXY)-1,3-PROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCZ76LMD8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B48126.png)


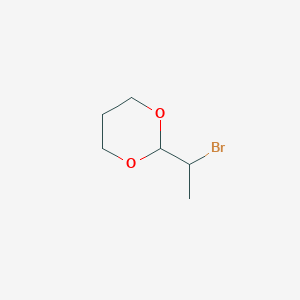
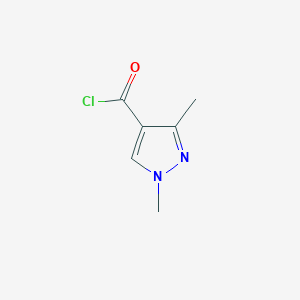
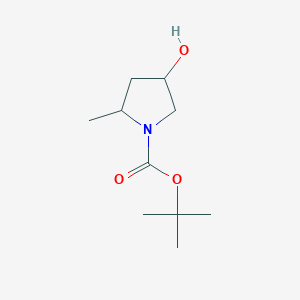
![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)

